Product packaging for 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine(Cat. No.:CAS No. 1187169-20-5)

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1421772
CAS No.: 1187169-20-5
M. Wt: 257.28 g/mol
InChI Key: ZSQLBOBUDDVNLW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine is a heterocyclic compound of interest in scientific research for its potential as a versatile building block in organic synthesis and its studied biological activities. This compound features a pyridine ring substituted with a methyl group and a 3,4-dimethoxybenzoyl moiety, a structure that allows for various chemical modifications, making it a valuable intermediate for constructing more complex molecules . In biochemical research, structural analogues of this compound have been investigated for their potential anti-inflammatory properties. For instance, in vitro studies on similar compounds have demonstrated an ability to significantly reduce the release of the pro-inflammatory cytokine TNF-α in macrophage cell lines stimulated by LPS . The mechanism of action is thought to involve the interaction with specific molecular targets, such as enzymes or receptors, where the methoxy groups and the benzoyl moiety play crucial roles in binding affinity and specificity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on it as a key intermediate in pharmaceutical development and a tool for probing biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B1421772 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187169-20-5

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(6-7-16-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQLBOBUDDVNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Route: Condensation of Benzoyl Chloride with Pyridine Derivatives

Reaction Overview:

The predominant method involves the nucleophilic acylation of 2-methylpyridine with 3,4-dimethoxybenzoyl chloride. This process typically proceeds under basic conditions to facilitate the formation of the desired amide linkage.

Reaction Conditions:

  • Reagents: 3,4-Dimethoxybenzoyl chloride, 2-methylpyridine
  • Base: Triethylamine or pyridine (acts as both solvent and base)
  • Solvent: Dichloromethane or toluene
  • Temperature: Reflux conditions (approximately 80-110°C)
  • Duration: Several hours (usually 4-8 hours) to ensure complete conversion
  • Work-up: Acidic quenching, extraction, and purification via recrystallization or chromatography

Reaction Scheme:

3,4-Dimethoxybenzoyl chloride + 2-methylpyridine → 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Research Findings:

  • Synthesis efficiency hinges on the molar ratio of reactants, with an excess of pyridine often used to drive the reaction to completion.
  • The reaction's success depends on controlling moisture, as acyl chlorides are moisture-sensitive, necessitating an anhydrous environment.

Data Table 1: Typical Reaction Parameters

Parameter Typical Range Reference Source
Reflux temperature 80-110°C
Reaction time 4-8 hours
Solvent Dichloromethane or toluene
Base used Triethylamine or pyridine

Industrial-Scale Synthesis: Continuous Flow and Catalytic Methods

Overview:

On an industrial scale, continuous flow reactors are employed to enhance yield, safety, and process control. These methods involve:

  • Precise temperature regulation
  • Automated reactant addition
  • In-line purification techniques

Key Features:

  • Use of catalytic systems to promote acylation
  • Optimization of solvent systems to reduce waste
  • Recrystallization or chromatography for high-purity product isolation

Research Findings:

  • Continuous flow processes can reduce reaction time from hours to minutes.
  • Catalytic systems such as Lewis acids have been explored to improve selectivity.

Data Table 2: Industrial Process Parameters

Parameter Typical Range Reference Source
Reaction temperature 80-100°C
Residence time Minutes to hours
Purification method Recrystallization, chromatography

Alternative Synthesis: Methylation and Subsequent Acylation

Research indicates alternative routes involving methylation of pyridine rings followed by acylation, as described in patent literature, which may offer advantages in specific contexts.

Key Steps:

  • Methylation of pyridine derivatives using methylating agents such as methyl iodide or dimethyl sulfate
  • Subsequent acylation with benzoyl chlorides under basic conditions
  • Use of protective groups to improve regioselectivity

Research Findings:

  • Methylation prior to acylation can improve yields and regioselectivity.
  • These methods are particularly useful when direct acylation yields are suboptimal.

Data Table 3: Alternative Synthesis Parameters

Step Reagents Conditions Reference Source
Methylation Dimethyl sulfate or methyl iodide 0-60°C, inert atmosphere
Acylation Benzoyl chloride, base Reflux, anhydrous conditions

Notes on Reaction Optimization and Purification

  • Reaction Optimization: Temperature, molar ratios, and solvent choice significantly influence yield and purity.
  • Purification Techniques: Recrystallization from ethanol or ethyl acetate, column chromatography, and recrystallization are standard for obtaining high-purity products.
  • Safety Considerations: Handling acyl chlorides and methylating agents requires appropriate protective measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine serves as a building block in organic synthesis. Its structure allows for the derivation of more complex molecules through various chemical reactions, including acylation and coupling reactions. The compound can be synthesized via the acylation of 2-methylpyridine with 3,4-dimethoxybenzoyl chloride using Lewis acid catalysts like aluminum chloride under anhydrous conditions.

Research has demonstrated that this compound exhibits notable biological activities:

  • Anticancer Properties : It has been shown to induce apoptosis in cancer cell lines, particularly in colon cancer models. The mechanism involves the inhibition of key signaling pathways such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are crucial for tumor progression .
  • Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes, providing cellular protection against oxidative stress.
  • Enzyme Inhibition : It inhibits enzymes linked to tumor growth and inflammation, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Colon Cancer Models : In vitro and in vivo studies indicated that treatment with this compound led to a significant reduction in tumor size in murine models at doses ranging from 2.5 mg/kg to 5 mg/kg.
  • Mechanistic Insights : Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors.

Pharmacokinetics and Toxicology

Initial findings suggest that this compound has favorable absorption characteristics with potential for systemic distribution. However, toxicological assessments indicate that careful dosage management is crucial due to observed adverse effects at higher concentrations .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in colon cancer cells; inhibits NF-κB and STAT3 pathways
Enzyme InhibitionInhibits enzymes linked to tumor growth and inflammation
AntioxidantEnhances expression of antioxidant enzymes

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine with three classes of analogs based on core structure, substituents, and synthetic methodologies.

Pyrido-Pyrimidinone Derivatives ()

The European patent application describes compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences include:

  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one vs. simple pyridine. The fused pyrimidinone ring in the patent compounds introduces additional hydrogen-bonding sites and rigidity.
  • Substituents : The 3,4-dimethoxyphenyl group is retained, but the patent compounds feature piperazine or diazepane substituents at the 7-position, which enhance interactions with biological targets (e.g., kinases or GPCRs).
  • Synthesis : Patent compounds likely require multi-step heterocyclic annulation, whereas this compound could be synthesized via Friedel-Crafts acylation or direct coupling.
Property This compound Pyrido-Pyrimidinone Derivatives
Core Structure Pyridine Pyrido-pyrimidinone
Key Substituents 2-methyl, 4-(3,4-dimethoxybenzoyl) 7-piperazine/diazepane, 2-(3,4-dimethoxyphenyl)
Potential Bioactivity Unknown (structural inference: kinase/modulator) Explicitly targeted for kinase inhibition
Synthetic Complexity Moderate High (multi-step annulation)

Triazolopyridine Derivatives ()

The study by Doherty et al. synthesizes 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine , highlighting:

  • Core Structure: Triazolopyridine vs. pyridine.
  • Substituents : A 4-benzyloxy-3-methoxyphenyl group vs. 3,4-dimethoxybenzoyl. The benzyloxy group in the triazolopyridine may improve membrane permeability.
  • Synthesis : Oxidative ring closure using NaOCl (green chemistry) vs. possible acylation for this compound.
Property This compound Triazolopyridine Derivatives
Core Structure Pyridine Triazolopyridine
Key Functional Groups Dimethoxybenzoyl Benzyloxy-methoxyphenyl
Synthetic Method Friedel-Crafts or coupling Oxidative cyclization (NaOCl)
Applications Underexplored Antibacterial/chemosensors

Methoxy-Substituted Aromatic Ketones

These simpler analogs lack the pyridine core but demonstrate:

  • Bioactivity : Antioxidant and anti-inflammatory properties due to methoxy groups.
  • Lipophilicity : Lower than this compound, which may benefit from the pyridine’s nitrogen atom for solubility-tuning.

Key Research Findings and Limitations

  • Structural Advantages: The 3,4-dimethoxybenzoyl group in this compound may enhance binding to aromatic receptors (e.g., adenosine receptors) compared to non-acylated analogs.
  • Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, IC₅₀ values) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group. The synthesis typically involves reactions requiring careful control of conditions to maximize yield. Common solvents include dichloromethane or acetonitrile, with bases like triethylamine often acting as catalysts.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with various neurotransmitter systems or metabolic pathways that regulate energy levels and fatigue responses. Similar compounds have shown potential in modulating inflammatory processes and pain pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against lung adenocarcinoma cells (A549) using the MTT assay, showing promising cytotoxic effects at certain concentrations .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It is suggested that it may act as an EP4 antagonist, inhibiting prostaglandin E2 (PGE2) pathways involved in inflammation. This activity was highlighted in a study where related compounds showed IC50 values indicating effective inhibition of inflammatory responses in human whole blood assays .

Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective effects against diseases such as Alzheimer’s. Compounds similar to this compound have exhibited acetylcholinesterase inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

Study Objective Findings
Study on A549 CellsEvaluate cytotoxic effectsShowed significant growth inhibition at specific concentrations
Anti-inflammatory AssayTest EP4 antagonismDemonstrated effective inhibition of PGE2-induced TNFα reduction
Neuroprotection StudyAssess acetylcholinesterase inhibitionIndicated potential for therapeutic applications in neurodegenerative diseases

Q & A

Q. Q: What are the standard synthetic routes for 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

A: A common approach involves coupling 3,4-dimethoxybenzoyl chloride with 2-methylpyridine derivatives. For example, acylation reactions using anhydrous DMF as a solvent and sodium azide (NaN₃) as a catalyst at 90°C for 12–24 hours have been reported for analogous pyridine derivatives . Post-reaction, purification via thin-layer chromatography (TLC) with silica gel 60 F254 plates and flash column chromatography (230–400 mesh) ensures high purity. Optimization includes adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzoyl chloride) and monitoring reaction progress via UV visualization of intermediates .

Advanced Synthesis: Oxidative Cyclization

Q. Q: How can oxidative cyclization strategies improve the yield of this compound derivatives?

A: Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature offers a greener alternative for synthesizing fused heterocycles. For related triazolopyridines, this method achieved 73% yield by reacting hydrazine intermediates with NaOCl for 3 hours, followed by alumina plug filtration . Applying this to this compound may require optimizing oxidant concentration (e.g., 5–10% NaOCl) and solvent polarity to stabilize intermediates.

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

A:

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and benzoyl groups) and methoxy singlets (δ ~3.8 ppm). Coupling constants (J) help distinguish substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ expected at m/z 286.12).
  • IR Spectroscopy : Stretching bands for carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Stability Under Experimental Conditions

Q. Q: How does this compound degrade under varying pH, temperature, or solvent conditions?

A: Stability studies for similar compounds suggest:

  • Temperature : Decomposition above 120°C (e.g., in DMF) via cleavage of methoxy or benzoyl groups.
  • pH : Acidic conditions (pH < 3) may hydrolyze the carbonyl group; neutral/basic conditions (pH 7–9) are preferable for storage .
  • Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance stability compared to protic solvents like ethanol. Accelerated stability testing via thermal gravimetric analysis (TGA) is recommended .

Data Contradictions in Spectral Analysis

Q. Q: How should researchers resolve discrepancies in NMR or MS data for this compound?

A: Inconsistent spectral data may arise from:

  • Tautomerism : Check for keto-enol equilibria in the benzoyl group via variable-temperature NMR.
  • Impurities : Use preparative HPLC to isolate fractions and re-analyze with 2D NMR (COSY, HSQC) .
  • Ionization Artifacts : Compare ESI-MS with MALDI-TOF to rule out adduct formation .

Toxicity and Ecological Impact Assessment

Q. Q: What methodologies are appropriate for evaluating the toxicity of this compound given limited data?

A:

  • In Vitro Assays : Use MTT or CellTiter-Glo® on human cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀).
  • Computational Models : Apply QSAR tools like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ or bioaccumulation potential .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituent modifications on the benzoyl or pyridine rings enhance biological activity?

A:

  • Benzoyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to boost electrophilic reactivity.
  • Pyridine Ring : Replace the 2-methyl group with bulkier substituents (e.g., -CF₃) to improve binding affinity in enzyme assays .
  • Methoxy Groups : Vary the number and position (e.g., 3,4- vs. 2,5-dimethoxy) to modulate lipophilicity (logP) and membrane permeability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 2
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4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

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